Carotegrast
Overview
Description
Carotegrast is a small-molecule α4 integrin antagonist developed for the treatment of ulcerative colitis. It is a prodrug that is hydrolyzed in the liver to its active form, this compound, which exerts its therapeutic effects by blocking the interaction of α4β1 or α4β7 integrins with their ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carotegrast involves multiple steps, starting from the preparation of the methyl ester, which is designed to enhance oral bioavailability. The methyl ester is then hydrolyzed to a carboxylic acid by the enzyme carboxylesterase 1 in the liver .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the methyl ester followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carotegrast undergoes hydrolysis to convert the methyl ester to the active carboxylic acid form. This reaction is catalyzed by the enzyme carboxylesterase 1 .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of carboxylesterase 1 and occurs in the liver under physiological conditions .
Major Products Formed: The major product formed from the hydrolysis of this compound methyl is this compound, the active form of the compound .
Scientific Research Applications
Carotegrast has been extensively studied for its potential in treating inflammatory bowel diseases, particularly ulcerative colitis. It has shown efficacy in reducing inflammation by inhibiting the adhesion of inflammatory cells to vascular endothelial cells . Additionally, this compound is being explored for its potential use in other inflammatory conditions and autoimmune diseases .
Mechanism of Action
Carotegrast exerts its effects by blocking the interaction of α4β1 or α4β7 integrins with their ligands, VCAM-1 and MAdCAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites . The active metabolite, this compound, selectively inhibits the binding of these integrins, thereby reducing inflammation .
Comparison with Similar Compounds
- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.
- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.
Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .
Properties
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBOUPIOWUMTE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193188 | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401904-75-4 | |
Record name | Carotegrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAROTEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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